molecular formula C13H12ClFN2O2S B5790707 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide

4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide

Cat. No. B5790707
M. Wt: 314.76 g/mol
InChI Key: OKONLEONCQQZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide, also known as CFTR inhibitor-172, is a small molecule compound that has been widely used in scientific research for its ability to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 binds to a specific site on the 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide protein, known as the regulatory domain, and prevents its activation by ATP. This results in the inhibition of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide-mediated chloride and bicarbonate transport across epithelial cells, leading to changes in fluid and electrolyte homeostasis.
Biochemical and Physiological Effects:
4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 has been shown to cause a dose-dependent inhibition of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide activity in various cell types and tissues, including airway epithelial cells, intestinal cells, and sweat gland ducts. It has also been shown to reduce mucus secretion and improve lung function in animal models of cystic fibrosis. However, its effects on other ion channels and transporters are limited, making it a specific inhibitor of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide.

Advantages and Limitations for Lab Experiments

4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 has several advantages for use in lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, making it readily available for use in research. However, its limitations include its potential off-target effects, as well as the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several future directions for research on 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172, including the development of more potent and selective 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitors, the investigation of its effects on 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide function and regulation in different tissues and disease models, and the exploration of its potential therapeutic applications in cystic fibrosis and other 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide-related diseases. Additionally, the use of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 in combination with other drugs or therapies may provide new avenues for the treatment of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide-related disorders.

Synthesis Methods

4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluorobenzylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction and deprotection steps. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 has been extensively used in scientific research to study the role of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide in various physiological and pathological processes, including cystic fibrosis, diarrhea, and polycystic kidney disease. It has been shown to selectively inhibit 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide activity without affecting other ion channels, making it a valuable tool for investigating 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide function and regulation.

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2S/c14-12-2-1-3-13(15)11(12)8-17-9-4-6-10(7-5-9)20(16,18)19/h1-7,17H,8H2,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKONLEONCQQZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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